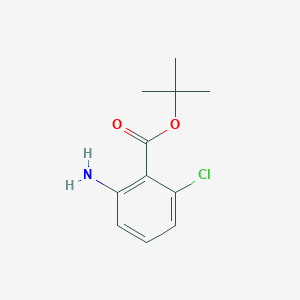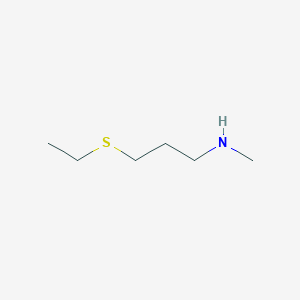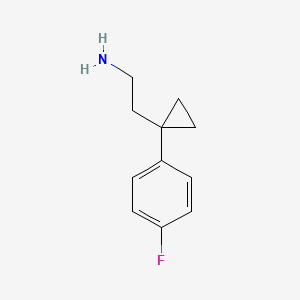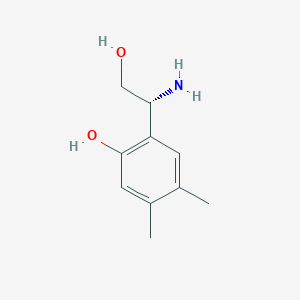![molecular formula C8H5N3O B15317326 3-isocyanato-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15317326.png)
3-isocyanato-1H-pyrrolo[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-isocyanato-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H5N3O. It is characterized by a pyrrolo[2,3-b]pyridine core structure with an isocyanate functional group at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phosgene to form the isocyanate group. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production .
Analyse Chemischer Reaktionen
Types of Reactions
3-isocyanato-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nitration: Introduction of nitro groups, typically using nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms, often using bromine or N-bromosuccinimide (NBS).
Substitution: Replacement of functional groups, such as halogenation or alkylation.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid at low temperatures.
Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.
Substitution: Various alkylating agents or halogenating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically yields nitro-substituted derivatives, while bromination results in brominated compounds .
Wissenschaftliche Forschungsanwendungen
3-isocyanato-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds, particularly as inhibitors of specific enzymes or receptors.
Materials Science: The compound is explored for its potential in creating advanced materials with unique properties, such as conductive polymers or organic semiconductors.
Biological Studies: It serves as a tool in biological research to study the interactions of isocyanate groups with biological molecules.
Wirkmechanismus
The mechanism of action of 3-isocyanato-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity is exploited in medicinal chemistry to design inhibitors that can irreversibly bind to target enzymes or receptors, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the isocyanate group but shares the core structure.
3-bromo-1H-pyrrolo[2,3-b]pyridine: Contains a bromine atom instead of an isocyanate group.
3-nitro-1H-pyrrolo[2,3-b]pyridine: Contains a nitro group instead of an isocyanate group.
Uniqueness
The isocyanate group allows for the formation of covalent bonds with nucleophiles, making it valuable in the design of irreversible inhibitors and advanced materials .
Eigenschaften
Molekularformel |
C8H5N3O |
|---|---|
Molekulargewicht |
159.14 g/mol |
IUPAC-Name |
3-isocyanato-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H5N3O/c12-5-11-7-4-10-8-6(7)2-1-3-9-8/h1-4H,(H,9,10) |
InChI-Schlüssel |
PGMDPZWKPHBWHN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(NC=C2N=C=O)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-3-amine](/img/structure/B15317249.png)

![Methyl 2-[(4-methylphenyl)amino]acetate](/img/structure/B15317267.png)
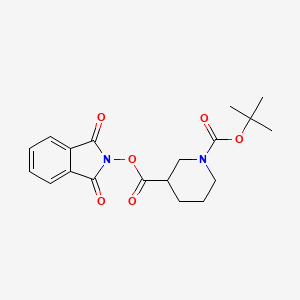
![tert-butylN-{1-[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]pyrrolidin-3-yl}carbamate](/img/structure/B15317280.png)
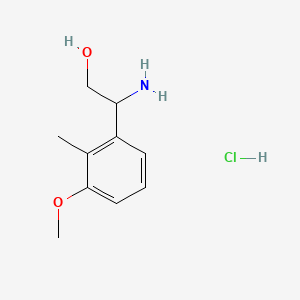
![1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-pyrazoletrihydrochloride](/img/structure/B15317287.png)
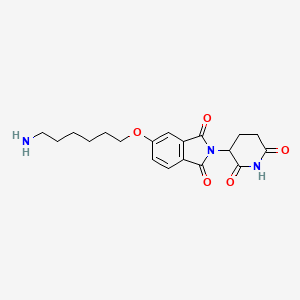
![3-[(Propan-2-yloxy)methyl]piperidine](/img/structure/B15317300.png)
